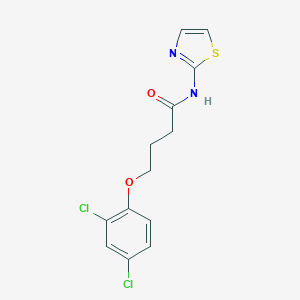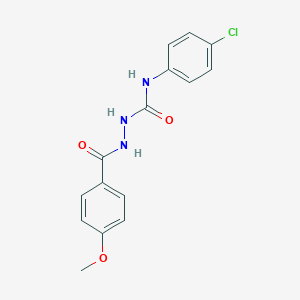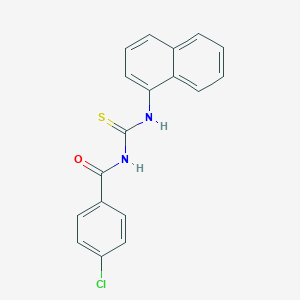![molecular formula C20H17N3O2 B324103 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide](/img/structure/B324103.png)
2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Biphenylylcarbonyl)-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to a phenylhydrazinecarboxamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Biphenylylcarbonyl)-N-phenylhydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Biphenylylcarbonyl)-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[(4-phenylbenzoyl)amino]urea |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-23-20(25)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H,22,24)(H2,21,23,25) |
Clave InChI |
AKKDYTGVYRPJKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-oxo-4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-4H-pyrazole-1-carbothioamide](/img/structure/B324023.png)
![4-[(2,4-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324025.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![4-[(4-benzoylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324028.png)
![3-methyl-5-oxo-4-[(4-phenoxyphenyl)diazenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324029.png)
![1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea](/img/structure/B324031.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)


![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-fluoro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324041.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)


